1,4-Bis(trifluoromethyl)benzene-13C6 (BTB-13C6) is a valuable isotopically labeled compound used in organic synthesis. The key feature of BTB-13C6 is the enrichment of all six carbon atoms in the aromatic ring with the stable isotope $^{13}$C. This enrichment allows researchers to track the fate and behavior of the aromatic ring in complex molecules through a technique called $^{13}$C nuclear magnetic resonance (NMR) spectroscopy [].
NMR spectroscopy is a powerful tool for identifying and characterizing organic molecules. By measuring the response of different atomic nuclei to an applied magnetic field, NMR can reveal the structure and environment of atoms within a molecule. $^{13}$C NMR is particularly useful for studying carbon-containing molecules like BTB-13C6. The enrichment with $^{13}$C in BTB-13C6 provides a strong and distinct signal in the NMR spectrum, allowing researchers to easily follow the aromatic ring throughout a synthetic process [].
Here are some examples of how BTB-13C6 can be used in scientific research:
1,4-Bis(trifluoromethyl)benzene-13C6 is an isotopically labeled derivative of 1,4-bis(trifluoromethyl)benzene. Its molecular formula is C8H4F6 with a molecular weight of approximately 220.06 g/mol . The compound features two trifluoromethyl groups attached to a benzene ring at the para position, making it a member of the fluorinated aromatic hydrocarbons. The presence of the trifluoromethyl groups imparts distinctive electronic properties, enhancing its reactivity and stability in various chemical environments .
The synthesis of 1,4-bis(trifluoromethyl)benzene-13C6 typically involves:
1,4-Bis(trifluoromethyl)benzene-13C6 has several notable applications:
Studies on interaction mechanisms involving 1,4-bis(trifluoromethyl)benzene-13C6 reveal that:
Several compounds share structural similarities with 1,4-bis(trifluoromethyl)benzene-13C6. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,4-Bis(trichloromethyl)benzene | Chlorine instead of fluorine | Generally more reactive than fluorinated analogs |
1,4-Bis(phenyl)benzene | Two phenyl groups | Lacks electron-withdrawing effects from CF3 groups |
1,4-Di(tert-butyl)benzene | Bulky tert-butyl groups | Enhances steric hindrance but lacks halogen effects |
The uniqueness of 1,4-bis(trifluoromethyl)benzene-13C6 lies in its combination of trifluoromethyl substituents and isotopic labeling. This combination not only alters its physical and chemical properties but also enhances its utility in advanced material science applications compared to similar compounds.
Flammable;Irritant